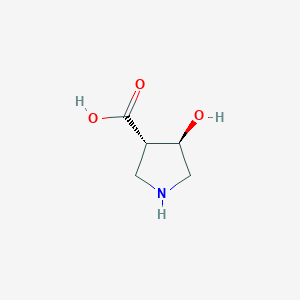

(3S,4R)-4-hydroxypyrrolidine-3-carboxylic acid

Description

(3S,4R)-4-Hydroxypyrrolidine-3-carboxylic acid is a pyrrolidine-based carboxylic acid derivative characterized by its stereospecific hydroxyl group at the C4 position and a carboxylic acid moiety at C2. This compound belongs to a class of constrained cyclic amino acids that are of significant interest in medicinal chemistry due to their ability to mimic natural amino acids while offering enhanced conformational rigidity. Its stereochemistry and functional groups make it a valuable scaffold for drug design, particularly in targeting enzymes or receptors requiring chiral recognition .

Properties

Molecular Formula |

C5H9NO3 |

|---|---|

Molecular Weight |

131.13 g/mol |

IUPAC Name |

(3S,4R)-4-hydroxypyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C5H9NO3/c7-4-2-6-1-3(4)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4-/m0/s1 |

InChI Key |

YDQDOPAGBYQTJD-IMJSIDKUSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](CN1)O)C(=O)O |

Canonical SMILES |

C1C(C(CN1)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-4-hydroxypyrrolidine-3-carboxylic acid can be achieved through various methods. One common approach involves the enantioselective reduction of N-benzyl 4-substituted glutarimides using an oxazaborolidine catalyst derived from cis-1-amino-indan-2-ol . This method provides the desired product with high enantiomeric excess and moderate yield.

Industrial Production Methods: Industrial production of (3S,4R)-4-hydroxypyrrolidine-3-carboxylic acid often involves chemoenzymatic synthesis. This method combines chemical and enzymatic steps to achieve high yields and enantiomeric purity. For example, the use of lipase-mediated resolution protocols has been reported to produce the compound with excellent enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions: (3S,4R)-4-hydroxypyrrolidine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of (3S,4R)-4-hydroxypyrrolidine-3-carboxylic acid include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Antiviral Activity

Research has demonstrated that derivatives of pyrrolidine compounds, including (3S,4R)-4-hydroxypyrrolidine-3-carboxylic acid, exhibit inhibitory effects against viral neuraminidases. In a study testing various amino acids, specific pyrrolidine derivatives were identified as effective inhibitors of the influenza virus neuraminidase, showcasing potential for antiviral drug development .

Pharmaceutical Intermediates

This compound serves as a key intermediate in the synthesis of various pharmaceuticals. For instance, it has been utilized in the preparation of chiral drugs due to its ability to enhance the efficacy and selectivity of active pharmaceutical ingredients (APIs). The synthesis routes involving (3S,4R)-4-hydroxypyrrolidine-3-carboxylic acid often yield high-purity products suitable for further medicinal applications .

Chiral Catalysts

(3S,4R)-4-hydroxypyrrolidine-3-carboxylic acid has been explored as a ligand in asymmetric catalysis. Its chiral nature allows it to facilitate enantioselective reactions, such as the Henry reaction, where it has been shown to produce products with high enantiomeric ratios (up to 92:8) when used with copper complexes . This property is essential for synthesizing enantiomerically pure compounds that are often required in drug development.

Carbon–Carbon Bond Formation

The compound plays a crucial role in carbon–carbon bond forming reactions, which are fundamental in organic synthesis. Its use as a chiral auxiliary enhances the selectivity and efficiency of these reactions, making it an important tool for synthetic chemists .

Structural Characterization and Synthesis

The structural characterization of (3S,4R)-4-hydroxypyrrolidine-3-carboxylic acid can be performed using various spectroscopic techniques such as NMR and mass spectrometry. The synthesis typically involves straightforward routes from readily available starting materials, emphasizing its practicality for laboratory and industrial applications .

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Antiviral activity against influenza virus neuraminidase; key intermediate for pharmaceuticals |

| Catalysis | Used as a chiral ligand in asymmetric synthesis; facilitates carbon–carbon bond formation |

| Structural Characterization | Analyzed using NMR and mass spectrometry; synthesized from accessible starting materials |

Case Study 1: Antiviral Development

A study highlighted the effectiveness of pyrrolidine derivatives in inhibiting influenza virus neuraminidase. The testing involved various concentrations of (3S,4R)-4-hydroxypyrrolidine-3-carboxylic acid analogs, leading to promising results that suggest potential therapeutic applications against viral infections .

Case Study 2: Asymmetric Synthesis

In another investigation, (3S,4R)-4-hydroxypyrrolidine-3-carboxylic acid was employed as a ligand in the enantioselective Henry reaction. The results indicated that modifications to the N-substituents significantly influenced the reaction outcomes, demonstrating its versatility as a catalyst in producing chiral compounds .

Mechanism of Action

The mechanism of action of (3S,4R)-4-hydroxypyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This inhibition can lead to various biological effects, such as the regulation of neurotransmitter levels in the brain .

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereochemical Variants

(3S,4S)-4-Methylpyrrolidine-3-Carboxylic Acid

- Structure : The (3S,4S) stereoisomer replaces the hydroxyl group with a methyl group at C3.

- Molecular weight is 129.16 g/mol (C₆H₁₁NO₂) .

- Applications : Often used in studies of stereochemical effects on biological activity, though its lower polarity limits bioavailability compared to hydroxylated derivatives .

(3R,4S)-4-(2-Cyanophenyl)pyrrolidine-3-Carboxylic Acid

- Structure: Features a cyano-substituted phenyl group at C4 and (R,S) stereochemistry.

- Properties: The electron-withdrawing cyano group enhances acidity (pKa ~3.5–4.0 for the carboxylic acid) and influences binding to aromatic receptors. Molecular weight: 252.70 g/mol (C₁₂H₁₃ClN₂O₂) .

- Synthesis : Prepared via asymmetric Michael addition, with yields >60% reported for similar analogs .

Substituted Aryl Derivatives

(3S,4R)-4-(3,5-Dimethoxyphenyl)pyrrolidine-3-Carboxylic Acid Hydrochloride

- Structure : Contains a 3,5-dimethoxyphenyl group at C4.

- Molecular weight: 333.79 g/mol (C₁₃H₁₈ClNO₅) .

- Applications : Used in kinase inhibitor research due to its ability to occupy hydrophobic pockets in enzyme active sites .

(3S,4R)-4-Phenylpyrrolidine-3-Carboxylic Acid Hydrochloride

- Structure : A simple phenyl-substituted analog.

- Properties: Lower polarity (LogP ~1.2) compared to hydroxylated derivatives. Molecular weight: 227.69 g/mol (C₁₁H₁₄ClNO₂) .

- Safety : Classified with hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) .

Functionalized Hydroxyl Derivatives

(3S,4R)-4-Hydroxy-5-oxo-pyrrolidine-3-Carboxylic Acid

- Structure : Includes a ketone group at C5 in addition to the C4 hydroxyl.

- Synthesis : Synthesized via alkaline hydrolysis of ester precursors, achieving yields >68% .

- Reactivity : The ketone group introduces a site for further derivatization (e.g., hydrazone formation), expanding utility in prodrug design .

Key Data Table: Structural and Physicochemical Comparison

Biological Activity

(3S,4R)-4-hydroxypyrrolidine-3-carboxylic acid, also known as a pyrrolidine derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications and biochemical properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

(3S,4R)-4-hydroxypyrrolidine-3-carboxylic acid features a five-membered ring structure with hydroxyl and carboxylic acid functional groups. Its stereochemistry is crucial for its biological activity, influencing interactions with enzymes and receptors.

| Property | Description |

|---|---|

| Molecular Formula | C₅H₉NO₃ |

| Molecular Weight | 115.13 g/mol |

| Stereochemistry | (3S,4R) |

| Functional Groups | Hydroxyl (-OH), Carboxylic Acid (-COOH) |

The biological activity of (3S,4R)-4-hydroxypyrrolidine-3-carboxylic acid is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : This compound has been investigated for its role in inhibiting enzymes, particularly those involved in viral replication and cancer progression. For example, it has shown potential as an inhibitor of influenza virus neuraminidase, where its effectiveness was evaluated through cytopathogenic assays .

- Ligand Binding : The compound acts as a ligand in biochemical assays, interacting with specific receptors to modulate biological responses. Its binding affinity is influenced by its stereochemistry, which can enhance or diminish its effectiveness depending on the target.

Therapeutic Applications

(3S,4R)-4-hydroxypyrrolidine-3-carboxylic acid has been explored for various therapeutic applications:

- Antiviral Agents : Research indicates that this compound may serve as a lead structure for developing antiviral drugs. Its ability to inhibit viral enzymes positions it as a candidate for further drug development against influenza and potentially other viral infections .

- Anticancer Research : The compound's antiproliferative properties have been studied in different tumor cell lines. It has shown promise in inhibiting cancer cell growth through mechanisms that may involve histone deacetylase (HDAC) inhibition .

Case Studies and Research Findings

- Influenza Virus Inhibition :

- Antiproliferative Activity :

- HDAC Inhibition :

Future Directions

Research on (3S,4R)-4-hydroxypyrrolidine-3-carboxylic acid is still evolving. Future studies should focus on:

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy of the compound.

- Structural Modifications : Exploring derivatives with altered stereochemistry to enhance biological activity and specificity.

- Combination Therapies : Investigating the potential of this compound in combination with other therapeutic agents to improve treatment outcomes for viral infections and cancers.

Q & A

Q. What protocols ensure the stability of (3S,4R)-4-hydroxypyrrolidine-3-carboxylic acid in long-term biochemical assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.